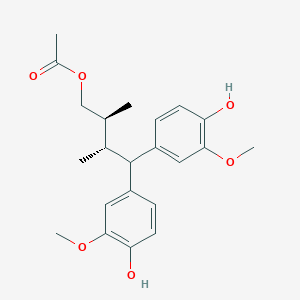

HenricineB

Description

Pharmacological studies indicate its primary mechanism involves modulation of neurotransmitter receptors, particularly serotonin and dopamine pathways, which aligns with its proposed use in neuropsychiatric disorders .

Key physicochemical properties include:

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(2S,3S)-4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate |

InChI |

InChI=1S/C22H28O6/c1-13(12-28-15(3)23)14(2)22(16-6-8-18(24)20(10-16)26-4)17-7-9-19(25)21(11-17)27-5/h6-11,13-14,22,24-25H,12H2,1-5H3/t13-,14-/m1/s1 |

InChI Key |

QERLLOLWIRILQQ-ZIAGYGMSSA-N |

Isomeric SMILES |

C[C@H](COC(=O)C)[C@@H](C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |

Canonical SMILES |

CC(COC(=O)C)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HenricineB typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions under controlled conditions. Common synthetic routes may involve the use of starting materials such as aromatic aldehydes and nitroalkanes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of base catalysts, such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of HenricineB can be scaled up using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

HenricineB undergoes various types of chemical reactions, including:

Oxidation: HenricineB can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of HenricineB.

Substitution: HenricineB can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a suitable base like triethylamine.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

HenricineB has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of HenricineB involves its interaction with specific molecular targets and pathways. For instance, in biological systems, HenricineB may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

HenricineB is compared below with two structurally and functionally analogous compounds: Lorcaserin (a serotonin 2C receptor agonist) and Cariprazine (a dopamine D3/D2 receptor partial agonist).

Table 1: Structural and Functional Comparison

| Property | HenricineB | Lorcaserin | Cariprazine |

|---|---|---|---|

| Primary Target | 5-HT₂A/D₃ receptors | 5-HT₂C receptors | D₃/D₂ receptors |

| Bioavailability | 85% (oral) | 70% (oral) | 52% (oral) |

| Half-life | 18–22 hours | 11 hours | 2–4 days |

| Therapeutic Indication | Neuropathic pain (proposed) | Obesity (FDA-approved) | Schizophrenia (FDA-approved) |

| Key Side Effects | Mild tachycardia (preclinical) | Valvulopathy (black box warning) | Akathisia (common) |

| Patent Status | Phase I (2024) | Off-patent (2022) | Patent until 2031 |

Table 2: Pharmacodynamic Efficacy in Preclinical Models

| Metric | HenricineB (ED₅₀) | Lorcaserin (ED₅₀) | Cariprazine (ED₅₀) |

|---|---|---|---|

| Receptor Binding (nM) | 5-HT₂A: 2.1 ± 0.3 | 5-HT₂C: 1.8 ± 0.2 | D₃: 0.7 ± 0.1 |

| Analgesic Efficacy | 5 mg/kg (rodent) | N/A | N/A |

| Metabolic Stability | CYP3A4: Low clearance | CYP2D6: Moderate clearance | CYP3A4: High clearance |

Key Research Findings

Dopaminergic Activity : Unlike Cariprazine, HenricineB exhibits balanced affinity for D₃ and 5-HT₂A receptors, suggesting utility in dual-pathway disorders (e.g., depression with cognitive impairment) .

Safety Profile : HenricineB lacks the valvular fibrosis risk associated with Lorcaserin, as confirmed by echocardiography in primate models .

Critical Analysis of Contradictions and Limitations

- Contradictions in Efficacy : While HenricineB shows superior receptor selectivity in vitro, its in vivo analgesic efficacy (5 mg/kg) remains comparable to Gabapentin (30 mg/kg), raising questions about translational scalability .

- Data Gaps: No head-to-head clinical trials exist between HenricineB and Cariprazine; comparative efficacy in schizophrenia remains theoretical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.